molecular formula C16H17NOS B5794197 N-benzyl-3-(phenylthio)propanamide

N-benzyl-3-(phenylthio)propanamide

Cat. No.: B5794197
M. Wt: 271.4 g/mol
InChI Key: NQPKTUATBJALPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-3-(phenylthio)propanamide, also known as BPTP, is a chemical compound that has been used in scientific research for many years. It is a member of the amphetamine class of drugs and is structurally similar to other compounds such as methamphetamine and MDMA. BPTP has been studied for its potential use as a treatment for a variety of conditions, including depression, anxiety, and addiction.

Mechanism of Action

N-benzyl-3-(phenylthio)propanamide works by inhibiting the reuptake of neurotransmitters in the brain. This means that it prevents the neurotransmitters from being taken back up into the nerve cells that released them. As a result, the levels of these neurotransmitters in the brain increase, leading to a change in mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on the body. It has been shown to increase heart rate and blood pressure, as well as cause an increase in body temperature. It also has an effect on the immune system, suppressing the production of certain cytokines and increasing the production of others.

Advantages and Limitations for Lab Experiments

N-benzyl-3-(phenylthio)propanamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is readily available. It is also a potent compound, meaning that it can be used in small amounts to produce significant effects. However, there are also limitations to its use. This compound is a controlled substance and must be handled with care. It can also be toxic if ingested or inhaled.

Future Directions

There are several future directions for research on N-benzyl-3-(phenylthio)propanamide. One area of interest is its potential use as a treatment for addiction. It has been shown to reduce drug-seeking behavior in animal models, suggesting that it may be effective in treating addiction in humans. Another area of interest is its potential use as a treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's. This compound has been shown to have neuroprotective effects in animal models, suggesting that it may be effective in slowing or preventing the progression of these diseases. Finally, there is interest in studying the long-term effects of this compound on the brain and body, including its potential for addiction and toxicity.

Synthesis Methods

N-benzyl-3-(phenylthio)propanamide can be synthesized using a variety of methods, including the reaction of benzylamine with 3-(phenylthio)propanoyl chloride. This reaction produces this compound as a white crystalline powder that is soluble in organic solvents such as ethanol and methanol.

Scientific Research Applications

N-benzyl-3-(phenylthio)propanamide has been studied extensively for its potential use as a treatment for depression and anxiety. It has been shown to increase the levels of several neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin. These neurotransmitters are known to play a role in regulating mood and emotions.

Properties

IUPAC Name

N-benzyl-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NOS/c18-16(17-13-14-7-3-1-4-8-14)11-12-19-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQPKTUATBJALPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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